molecular formula C20H18N4O2S2 B2718726 Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-87-0

Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2718726
CAS RN: 897468-87-0
M. Wt: 410.51
InChI Key: RGCLHHNJJKPABS-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound. It is related to the class of benzo[d]thiazole compounds, which have been studied for their potential applications in various fields .

Scientific Research Applications

Anticancer Properties

Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth and metastasis. These compounds may interfere with critical cellular pathways, making them attractive candidates for cancer therapy .

Quorum Sensing Inhibition

In the quest for novel quorum sensing inhibitors (QSI), researchers have investigated benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone derivatives. These compounds may disrupt bacterial communication, potentially combating bacterial infections without relying on antibiotics .

Anti-Inflammatory Activity

Certain derivatives of this compound have demonstrated potent anti-inflammatory properties. By modulating inflammatory pathways, they could be useful in managing inflammatory diseases .

Anti-HIV Activity

Some variants of benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit anti-HIV activity. Understanding their mechanism of action could contribute to the development of new antiviral therapies .

Synthetic Chemistry and Drug Design

The scaffold of benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone offers exciting opportunities for synthetic chemists. By modifying its structure, researchers can create novel derivatives with diverse biological activities. These efforts contribute to drug discovery and optimization .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-13-6-7-15-17(12-13)28-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)27-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLHHNJJKPABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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